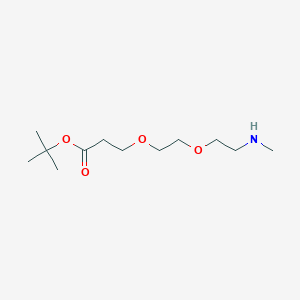
mitoTracker Green FM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MitoTracker Green FM is a cell-permeant green-fluorescent dye that selectively stains mitochondria in live cells. It is a derivative of carbocyanine and contains a mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins. This dye is unique in that its accumulation in mitochondria is independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and function in various scientific research applications .
Méthodes De Préparation
MitoTracker Green FM is typically provided as a lyophilized solid, which must be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. The recommended concentration for the stock solution is 1 mM, which can be achieved by dissolving 50 µg of the dye in 74.4 µL of high-quality DMSO. This stock solution can then be diluted in appropriate buffers or cell culture media to create working solutions with concentrations ranging from 20 to 200 nM, depending on the specific experimental requirements .
Analyse Des Réactions Chimiques
MitoTracker Green FM undergoes covalent binding reactions with mitochondrial proteins by reacting with free mercaptan groups of cysteine residues. This reaction is facilitated by the chloromethyl moiety present in the dye. The dye does not undergo significant oxidation, reduction, or substitution reactions under typical experimental conditions. The primary product of this reaction is the covalently bound dye-protein complex, which allows for the stable labeling of mitochondria .
Applications De Recherche Scientifique
MitoTracker Green FM is widely used in various scientific research fields, including chemistry, biology, medicine, and industry. Some of its key applications include:
Mitochondrial Mass Assessment: The dye is used to measure mitochondrial mass in live cells, providing insights into mitochondrial content and function.
Cell Cycle Studies: It is employed in experiments studying the cell cycle, particularly in assessing mitochondrial dynamics during different phases of the cell cycle.
Apoptosis Research: This compound is used to study apoptosis and other end-point assays, as it allows for the visualization of mitochondrial changes during cell death processes.
Flow Cytometry: The dye is suitable for flow cytometry applications, enabling the analysis of mitochondrial content and function in heterogeneous cell populations.
Mécanisme D'action
MitoTracker Green FM exerts its effects by passively diffusing across the plasma membrane and accumulating in active mitochondria. Once inside the mitochondria, the dye covalently binds to mitochondrial proteins through its chloromethyl moiety, reacting with free mercaptan groups of cysteine residues. This binding is independent of the mitochondrial membrane potential, allowing for stable and reliable staining of mitochondria in live cells .
Comparaison Avec Des Composés Similaires
MitoTracker Green FM is part of a family of MitoTracker dyes, which includes MitoTracker Orange CMTMRos, MitoTracker Red CMXRos, MitoTracker Red FM, and MitoTracker Deep Red FM. These dyes differ in their spectral characteristics and fixability. For example, MitoTracker Red CMXRos is dependent on mitochondrial membrane potential, while this compound is not. This makes this compound particularly useful for experiments where membrane potential may be compromised .
Similar compounds to this compound include:
- YOYO-1
- Cyber Green
- Acridine Orange
- CYTO-13
- Nonyl Acridine Orange
These compounds share similar spectral properties but may differ in their specific applications and binding mechanisms.
Propriétés
Numéro CAS |
201860-17-5 |
|---|---|
Formule moléculaire |
C34H28Cl5N3O |
Poids moléculaire |
671.9 g/mol |
Nom IUPAC |
2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride |
InChI |
InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RUVJFMSQTCEAAB-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
SMILES canonique |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MitoMark Green I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















